molecular formula C13H13AsN2O4 B14733800 {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid CAS No. 5410-64-0

{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid

Katalognummer: B14733800
CAS-Nummer: 5410-64-0
Molekulargewicht: 336.17 g/mol
InChI-Schlüssel: XPRBKKOEFYWGDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid is an organic compound that contains both an arsonic acid group and an amino groupThe compound has a molecular formula of C₁₃H₁₃AsN₂O₄ and a molecular weight of 336.175 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid typically involves the reaction of 4-aminobenzoic acid with an arsonic acid derivative. One common method includes the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, followed by reduction to 4-aminobenzoic acid. This intermediate is then reacted with an arsonic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as nitration, reduction, and arsonation, followed by purification and crystallization to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different arsonic acid derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cytotoxicity in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid.

    Sodium arsanilate: Another arsonic acid derivative with similar chemical properties.

    4-Nitrobenzoic acid: An intermediate in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of an arsonic acid group and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

5410-64-0

Molekularformel

C13H13AsN2O4

Molekulargewicht

336.17 g/mol

IUPAC-Name

[4-[(4-aminobenzoyl)amino]phenyl]arsonic acid

InChI

InChI=1S/C13H13AsN2O4/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18,19)20/h1-8H,15H2,(H,16,17)(H2,18,19,20)

InChI-Schlüssel

XPRBKKOEFYWGDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As](=O)(O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.